4-chloro-6-methyl-1H-indole-2-carboxylic acid
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Overview
Description
4-chloro-6-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-1H-indole-2-carboxylic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of Substituents: The chloro and methyl groups can be introduced through electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for chlorination, methyl iodide for methylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
4-chloro-6-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Studied for its biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Potential use in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-6-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylic acid: Similar structure with an additional fluorine atom, which may alter its reactivity and biological activity.
4-chloro-1H-indole-6-carboxylic acid: Lacks the methyl group, which can affect its chemical properties and applications.
Uniqueness
4-chloro-6-methyl-1H-indole-2-carboxylic acid is unique due to the specific combination of chloro and methyl groups on the indole ring, which enhances its chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
4-chloro-6-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-2-7(11)6-4-9(10(13)14)12-8(6)3-5/h2-4,12H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUABXYGVUMVPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N2)C(=O)O)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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